![molecular formula C21H24N4O4S B2673511 3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone CAS No. 892259-57-3](/img/structure/B2673511.png)
3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality 3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Studies and Disposition
A study on the metabolism and disposition of BMS-690514, an inhibitor targeting both epidermal growth factor and vascular endothelial growth factor receptors, highlights the importance of understanding how similar compounds are metabolized and excreted in humans. The research indicated that BMS-690514 was well absorbed, extensively metabolized, and excreted through both bile and urine, emphasizing the role of metabolic studies in developing new therapeutics (Christopher et al., 2010).
Imaging and Diagnostic Applications
Compounds with piperazine derivatives have been explored for their potential in imaging and diagnostic applications. For example, 18F-MPPF PET, a technique involving a piperazine-based ligand, has been shown to improve the specificity of PET imaging for localizing the epileptogenic zone in temporal lobe epilepsies, demonstrating the utility of such compounds in enhancing diagnostic accuracy (Didelot et al., 2010).
Receptor Binding Studies
Research involving WAY-100635, a piperazine-containing compound, as an antagonist for 5-HT1A receptors, provides insights into receptor binding and the pharmacodynamics of potential therapeutics. These studies help in understanding the interaction between drugs and receptors, facilitating the development of treatments for neurological conditions (Pike et al., 1996).
Cancer Research
The metabolism of tobacco-specific carcinogens like NNK has been studied to understand the role of metabolic activation in cancer risk. Research shows that NNK metabolic activation to DNA adducts is a significant pathway in smokers, underlining the importance of such studies in cancer research and prevention strategies (Stepanov et al., 2008).
Neuropharmacology
Ampakines, such as CX516, have been investigated for their potential to treat schizophrenia and enhance cognitive functions by modulating AMPA receptors. Although preliminary studies did not show dramatic effects as sole agents, this research avenue demonstrates the exploration of piperazine derivatives in neuropharmacology and their potential therapeutic applications (Marenco et al., 2002).
Propiedades
IUPAC Name |
3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-29-16-6-4-15(5-7-16)23-10-12-24(13-11-23)18(26)3-2-9-25-20(27)19-17(8-14-30-19)22-21(25)28/h4-8,14H,2-3,9-13H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDDZUJNXCRYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


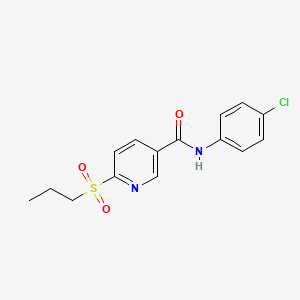
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2673430.png)
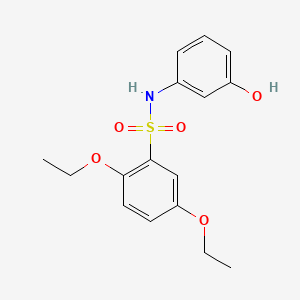

![4-[1-[4-(3-Chlorophenyl)benzoyl]azetidin-3-yl]piperazin-2-one](/img/structure/B2673435.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673441.png)
![N-[(4-tert-butylphenyl)methyl]prop-2-enamide](/img/structure/B2673442.png)
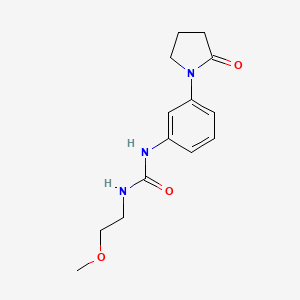
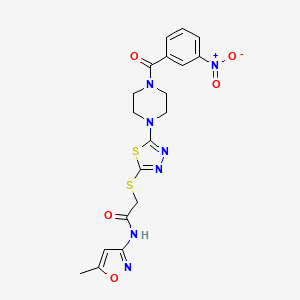
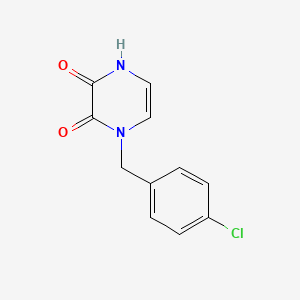
![methyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2673450.png)
